
3-Pyrrolidin-2-ylidene-pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidin-2-ylidene-pentane-2,4-dione is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound features a pyrrolidine ring fused with a pentane-2,4-dione moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione typically involves the reaction of pyrrolidine derivatives with diketones. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction yields the desired compound along with several derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Pyrrolidin-2-ylidene-pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it useful in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity . This interaction can lead to various biological effects, such as antimicrobial or antitumor activity.
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A five-membered lactam with similar biological activities.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with diverse applications in medicinal chemistry.
Pyrrolizine: A compound with a fused pyrrolidine ring, used in various chemical and biological studies.
Uniqueness: 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is unique due to its specific structure, which combines a pyrrolidine ring with a pentane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62686-84-4 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(Z)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h11H,3-5H2,1-2H3/b9-6+ |
Clave InChI |
DFTJABIZJCFVNJ-RMKNXTFCSA-N |
SMILES isomérico |
C/C(=C(\C1=NCCC1)/C(=O)C)/O |
SMILES canónico |
CC(=C(C1=NCCC1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



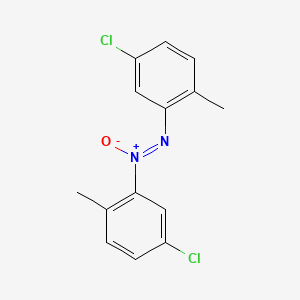


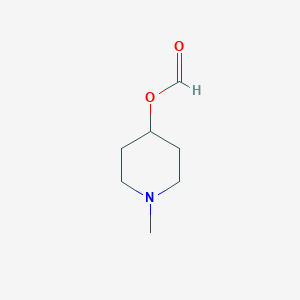

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)
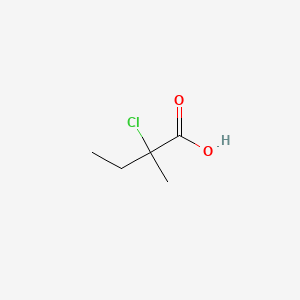

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
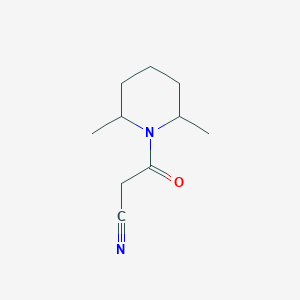
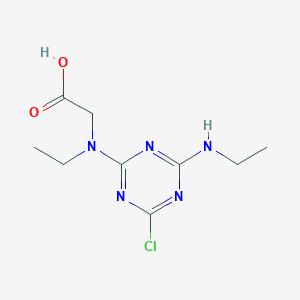

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
